m-(18F)-Fluorobenzylguanidine
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Overview
Description
M-(18F)-Fluorobenzylguanidine is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is labeled with the radioactive isotope fluorine-18, which allows it to be used as a tracer in various diagnostic procedures. The compound is particularly valuable in the field of nuclear medicine for imaging and diagnosing certain types of cancers and neuroendocrine tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-(18F)-Fluorobenzylguanidine typically involves the nucleophilic substitution of a precursor compound with fluorine-18. One common method is the Cu-mediated radiofluorination using [18F]KF, which has been shown to be effective for the preparation of 18F-labeled arenes . The reaction conditions often include the use of aryl- and vinylstannanes as substrates, with the reaction being carried out in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The process typically includes the azeotropic drying of aqueous [18F]fluoride with a potassium carbonate/potassium complex, followed by radiofluorination of the precursor in a suitable solvent at elevated temperatures . The resulting product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired radiochemical purity.
Chemical Reactions Analysis
Types of Reactions
M-(18F)-Fluorobenzylguanidine undergoes several types of chemical reactions, including:
Electrophilic Radiofluorination: This involves the reaction of an electrophilic fluorine-18 source with electron-rich reactants like alkenes or aromatic rings to form carbon-fluorine bonds.
Nucleophilic Substitution: This reaction involves the substitution of a leaving group in the precursor compound with fluorine-18.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper Catalysts: Used in Cu-mediated radiofluorination reactions.
Aryl- and Vinylstannanes: Substrates for nucleophilic substitution reactions.
Potassium Carbonate/Potassium Complex: Used for azeotropic drying of aqueous [18F]fluoride.
Major Products
The major product formed from these reactions is this compound, which is used as a PET imaging agent.
Scientific Research Applications
M-(18F)-Fluorobenzylguanidine has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in the study of biological processes, such as the uptake and metabolism of glucose in cells.
Industry: Utilized in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
The mechanism of action of M-(18F)-Fluorobenzylguanidine involves its uptake by cells that rely on glucose as an energy source. The compound is transported into cells via glucose transporter proteins and is subsequently phosphorylated and trapped intracellularly . This allows for the visualization of glucose metabolism in tissues using PET imaging.
Comparison with Similar Compounds
M-(18F)-Fluorobenzylguanidine can be compared with other similar compounds, such as:
18F-Fluorodeoxyglucose (18F-FDG): Another widely used PET imaging agent that is also taken up by glucose-avid cells.
18F-Florbetaben: Used for imaging amyloid plaques in Alzheimer’s disease.
18F-PSMA-1007: Used for imaging prostate-specific membrane antigen in prostate cancer.
This compound is unique in its specific application for imaging neuroendocrine tumors, making it a valuable tool in the diagnosis and monitoring of these cancers.
Properties
CAS No. |
156021-12-4 |
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Molecular Formula |
C8H10FN3 |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-[(3-(18F)fluoranylphenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10FN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-1 |
InChI Key |
HNPHEZIYSZIWHH-RVRFMXCPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[18F])CN=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C(N)N |
Origin of Product |
United States |
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